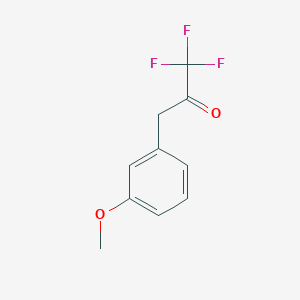

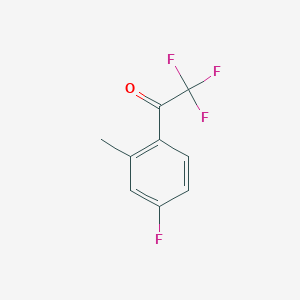

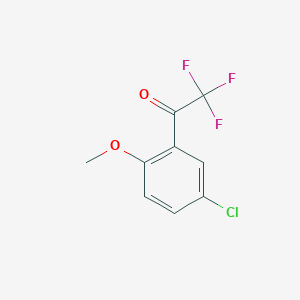

4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Difluorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .

Synthesis Analysis

The synthesis of compounds similar to 3,4-Difluorophenylboronic acid often involves the Dimroth rearrangement, which is catalyzed by acids and bases and is accelerated by heat or light . The rearrangement is affected by factors such as the degree of aza-substitution in rings, pH of the reaction medium, and the presence of electron-withdrawing groups .Molecular Structure Analysis

The molecular formula of 3,4-Difluorophenylboronic acid is C6H5BF2O2, with an average mass of 157.911 Da and a monoisotopic mass of 158.035065 Da .Chemical Reactions Analysis

3,4-Difluorophenylboronic acid can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides. It can also be used to prepare flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

- 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid is explored in chemical synthesis, particularly in producing different organic compounds. For instance, it has been used in the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, exhibiting promising herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).

- The compound is also involved in the preparation of diverse chemical structures, such as in the synthesis of diphenyl-methane-4,4′-di-γ-oxocrotonic acid through reactions with maleic anhydride (Koga, 1956).

Biochemical Applications

- This chemical has shown potential in biochemical applications, particularly in the preparation of compounds with antibacterial properties. For instance, derivatives of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which include the difluorophenyl group, have demonstrated significant antibacterial potency (Chu, Fernandes, Claiborne, Gracey, & Pernet, 1986).

Advanced Material Synthesis

- The compound has been utilized in the development of advanced materials. For instance, its derivatives have been employed in the electropolymerization process, producing electroactive polymers and copolymers, which are essential in material science and engineering (Too, Ashraf, Ge, Gilmore, Pyne, & Wallace, 1993).

Medicinal Chemistry

- In the field of medicinal chemistry, 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid and its derivatives have been explored for the synthesis of novel analgesic and anti-inflammatory agents, demonstrating efficacy and safety in clinical observations (Hannah, Ruyle, Jones, Matzuk, Kelly, Witzel, Holtz, Houser, Shen, & Sarett, 1978).

Safety and Hazards

Propriétés

IUPAC Name |

4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c1-12(2,11(16)17)6-10(15)7-3-4-8(13)9(14)5-7/h3-5H,6H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIZHWDWGZZCIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC(=C(C=C1)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645348 |

Source

|

| Record name | 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid | |

CAS RN |

898766-66-0 |

Source

|

| Record name | 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

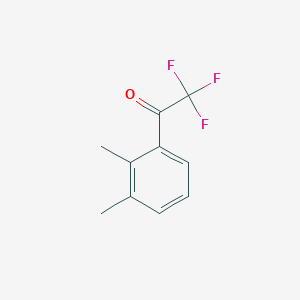

![3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B1325221.png)